Cerivastatin - 145599-86-6

Cerivastatin

Catalog Number: EVT-263672
CAS Number: 145599-86-6
Molecular Formula: C26H34FNO5
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cerivastatin is a synthetic, enantiomerically pure molecule belonging to the class of statins, specifically classified as a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. [] It gained recognition for its high pharmacological potency in inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. [] This led to its investigation as a potential therapeutic agent for managing hypercholesterolemia, a condition characterized by elevated cholesterol levels. [, , , ]

Synthesis Analysis

While the provided papers offer limited details on the specific synthesis of cerivastatin, they indicate that it is a fully synthetic molecule. [] This suggests that its production likely involves a multi-step chemical synthesis process, as is typical for complex organic molecules.

Chemical Reactions Analysis

The chemical reactions involving cerivastatin primarily revolve around its metabolism. [, , ] It undergoes metabolism via two major pathways:

  • CYP2C8-mediated metabolism: This pathway is considered the primary route of cerivastatin metabolism. [] It involves the cytochrome P450 enzyme CYP2C8, which catalyzes the conversion of cerivastatin into its active metabolites, M-1 and M-23. [, , , ]

  • CYP3A4-mediated metabolism: While cerivastatin shows a lower affinity for CYP3A4 compared with CYP2C8, this enzyme still contributes to its metabolism, primarily through the formation of the M-1 metabolite. [, ]

Mechanism of Action

Cerivastatin exerts its primary action by potently inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. [, , ] By blocking this enzyme, cerivastatin effectively reduces the production of mevalonate and its downstream products, including cholesterol. This leads to a decrease in intracellular cholesterol levels, triggering a cascade of events:

  • Upregulation of LDL receptors: Cells compensate for the reduced cholesterol synthesis by increasing the expression of low-density lipoprotein (LDL) receptors on their surface. [, , ]

  • Increased LDL clearance: The increased LDL receptor expression enhances the uptake of LDL cholesterol from the bloodstream, effectively lowering circulating LDL cholesterol levels. [, , ]

Applications

Cerivastatin's primary application in scientific research has been in investigating its potential as a therapeutic agent for managing hypercholesterolemia due to its potent HMG-CoA reductase inhibitory activity. [, , , ] Studies have demonstrated its efficacy in:

  • Lowering LDL cholesterol levels: Cerivastatin effectively reduced LDL cholesterol levels in various clinical trials involving patients with hypercholesterolemia. [, , , , ]

  • Reducing total cholesterol and triglycerides: In addition to LDL cholesterol, cerivastatin also demonstrated a reduction in total cholesterol and triglyceride levels, albeit the latter being dependent on baseline triglyceride levels. [, , ]

  • Anti-inflammatory effects: Studies suggested that cerivastatin might possess anti-inflammatory properties independent of its cholesterol-lowering action, potentially by inhibiting the expression of inflammatory cytokines. [, ]

  • Modulation of endothelial function: Cerivastatin showed the ability to enhance nitric oxide bioavailability in endothelial cells, potentially contributing to its antiatherosclerotic effects. [, ]

Mevalonate

  • Relevance: Cerivastatin, like other statins, acts by inhibiting HMG-CoA reductase, an enzyme responsible for converting HMG-CoA to Mevalonate in the mevalonate pathway [, , , ]. This inhibition leads to a decrease in cholesterol biosynthesis. Mevalonate is often used in experimental settings to reverse the effects of statins, demonstrating the specificity of statin action on the mevalonate pathway.

Geranylgeranyl Pyrophosphate (GGPP)

  • Relevance: Cerivastatin, by inhibiting the mevalonate pathway, also affects the synthesis of downstream products like GGPP [, ]. This inhibition of GGPP synthesis has been implicated in some of the pleiotropic effects of Cerivastatin, including its anti-cancer activity.

Farnesylpyrophosphate (FPP)

  • Relevance: Cerivastatin's inhibition of HMG-CoA reductase influences the levels of FPP [], which can have implications for cell signaling and other cellular processes. The effects of cerivastatin on FPP levels, along with its effects on GGPP, highlight the importance of the mevalonate pathway in mediating the drug's pleiotropic effects.

Simvastatin

    Fluvastatin

      Atorvastatin

      • Relevance: Atorvastatin and Cerivastatin exert their lipid-lowering effects by inhibiting the same enzyme, HMG-CoA reductase []. Despite the shared target, differences in their pharmacokinetic properties, including potency and metabolism, may lead to variations in their clinical efficacy and safety profiles. Cerivastatin has been shown to be more potent than Atorvastatin in lowering LDL cholesterol [].

      Rosuvastatin

        Pravastatin

          Gemfibrozil

          • Relevance: Gemfibrozil is highlighted due to its significant drug interaction with Cerivastatin [, ]. Co-administration of these drugs can lead to a higher risk of rhabdomyolysis, a serious muscle condition. This interaction is attributed to Gemfibrozil's interference with Cerivastatin's metabolism, leading to elevated Cerivastatin levels in the body.

          Cyclosporin

          • Relevance: Cyclosporin is known to interact with various statins, including Cerivastatin [, , ]. This interaction, similar to that with Gemfibrozil, can increase the risk of myopathy and rhabdomyolysis. The interaction is attributed to Cyclosporin's ability to inhibit CYP3A4, a key enzyme involved in the metabolism of many statins.

          Tacrolimus

          • Relevance: The interaction between Tacrolimus and Cerivastatin has been studied in the context of transplantation [, ]. While the interaction is less pronounced compared to Cyclosporin, it can still lead to elevated Cerivastatin levels. This highlights the importance of considering potential drug interactions when prescribing statins to patients on immunosuppressive therapy.

          Properties

          CAS Number

          145599-86-6

          Product Name

          Cerivastatin

          IUPAC Name

          (E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid

          Molecular Formula

          C26H34FNO5

          Molecular Weight

          459.5 g/mol

          InChI

          InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+

          InChI Key

          SEERZIQQUAZTOL-ANMDKAQQSA-N

          SMILES

          CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O

          Solubility

          Highly solubility
          In water, 2.4X10-1 mg/L at 25 °C (est)

          Synonyms

          6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))-
          7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt
          Bay w 6228
          Baycol
          cerivastatin
          cerivastatin sodium
          Certa
          Kazak
          Lipobay
          rivastatin

          Canonical SMILES

          CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O

          Isomeric SMILES

          CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.